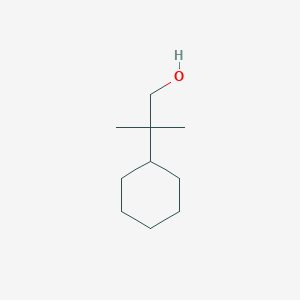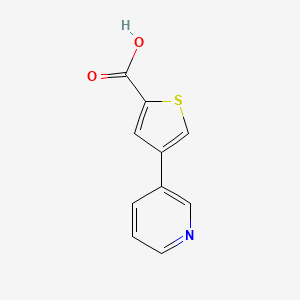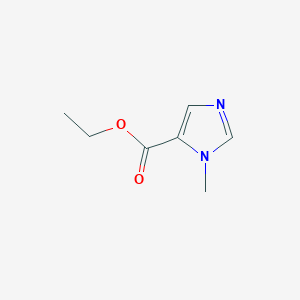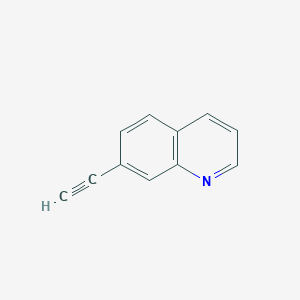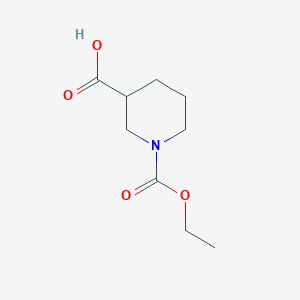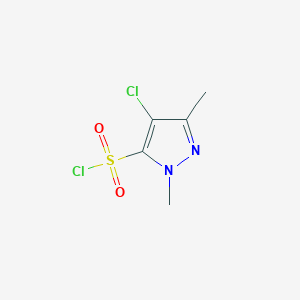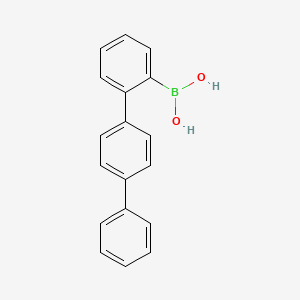
4-Azidobenzamide
Descripción general
Descripción
4-Azidobenzamide, also known as AzB, is a chemical compound that belongs to the class of azido compounds. It has a molecular formula of C7H6N4O .
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
Chemical Reactions Analysis
Azides, including this compound, can be reduced to amines using various reagents . For instance, glucose and KOH can be used as green reagents for the reduction of azides to amines in water .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 162.14874 . It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Yadlapalli et al. (2013) explored the Phenylbenzamide framework as a mimic of the azasterol structure, synthesizing 4-phenylbenzamido-2-aminothiazole and its azo-derivatives. These compounds showed significant antimicrobial activity against bacteria like Escherichia coli and Mycobacterium tuberculosis, as well as antifungal activity against phytopathogenic fungi. The study highlights the potential of 4-Azidobenzamide derivatives in antimicrobial applications (Yadlapalli et al., 2013).
Phototransformation in Synthesis
Brown et al. (1983) investigated the phototransformation of 4-Azidobenzenesulphonamides and 4-Azidobenzamides, revealing their conversion to azepines under specific conditions. This finding suggests potential applications in synthetic organic chemistry, particularly in the synthesis of complex organic molecules (Brown et al., 1983).
Enzyme Inhibition Studies
Stevens et al. (1971) focused on photochemical studies of 4-Azidobenzamides as potential irreversible inhibitors of enzymes like chymotrypsin. This suggests applications in biochemical research, particularly in studying enzyme activity and inhibition (Stevens et al., 1971).
Surface Functionalization and Antibacterial Coatings
Al‐Bataineh et al. (2009) used this compound derivatives for surface functionalization to create antibacterial coatings. This application is particularly relevant in developing medical devices and surfaces with inherent antibacterial properties (Al‐Bataineh et al., 2009).
Synthesis of Complex Organic Molecules
Molina et al. (1988) demonstrated the use of this compound in the aza-Wittig reaction, leading to the synthesis of quinazoline derivatives. This showcases its utility in heterocyclic synthesis, a crucial area in organic chemistry (Molina et al., 1988).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that azides are versatile and useful synthons which find wide applications in the synthesis of heterocycles . They can be prepared with good regio-, stereo-, and enantioselectivity and their transformation to amines provides access to a variety of organic intermediates, particularly useful in the synthesis of pharmaceuticals, carbohydrates, and nucleosides .
Mode of Action
The mode of action of 4-Azidobenzamide involves its transformation through a reduction process. In a study, it was found that this compound underwent a reaction with 4-bromobutene, which resulted in the formation of benzotriazinone . This suggests that this compound interacts with its targets through a reduction process, leading to the formation of new compounds.
Biochemical Pathways
The reduction of azides to amines can be typically classified as involving hydride donors, H2 gas or its source in the presence of transition metals and their oxides as catalysts, low-valent metal ions, phosphine reagents as in the Staudinger reaction, and sulfur reagents .
Pharmacokinetics
It’s known that the benzodiazepines, which share a common template with this compound, have different physiochemical properties, most notably lipid solubility, which influence their pharmacokinetics, as well as their rate of absorption and diffusion .
Result of Action
The result of the action of this compound involves the formation of new compounds. Specifically, the reduction of this compound with 4-bromobutene resulted in the formation of benzotriazinone . This suggests that the molecular and cellular effects of this compound’s action involve the transformation of the compound into new chemical entities.
Action Environment
The action environment of this compound can influence its action, efficacy, and stability. For instance, a study found that the reduction of azides to amines could be facilitated under aqueous alkaline conditions using D-glucose and KOH as green reagents . This suggests that the environmental conditions, such as the presence of water and alkaline conditions, can influence the action of this compound.
Análisis Bioquímico
Biochemical Properties
4-Azidobenzamide plays a significant role in biochemical reactions, particularly as a photoaffinity label. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with sodium channels, where this compound acts as an irreversible inhibitor of sodium current and batrachotoxin binding . This interaction is facilitated by the photoactivatable aryl azido moiety, which forms covalent bonds with adjacent molecules when exposed to ultraviolet light . Additionally, this compound has been used to study the inhibition of poly (ADP-ribose) polymerase (PADPRP), an enzyme involved in DNA repair .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In clonal mammalian GHa cells, it has been shown to inhibit sodium current (INa) under whole-cell voltage clamp conditions . This inhibition is partially reversible in the absence of ultraviolet light but becomes irreversible upon exposure to ultraviolet light, indicating a covalent association between this compound and its receptor(s) . Furthermore, this compound has been observed to induce apoptosis in tumor cells by inhibiting nuclear factor-κB (NF-κB) and causing DNA demethylation .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules upon exposure to ultraviolet light. This photoactivatable property allows it to act as an irreversible inhibitor of sodium current and batrachotoxin binding . The compound’s azido group (-N3) is responsible for this covalent bonding, which leads to the inhibition of enzyme activity and changes in gene expression . Additionally, this compound inhibits poly (ADP-ribose) polymerase (PADPRP), affecting DNA repair processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, particularly with respect to its stability and degradation. The compound’s photoactivatable nature means that its effects can be controlled by exposure to ultraviolet light, allowing for precise temporal regulation of its activity . Long-term studies have shown that this compound can induce irreversible changes in cellular function, such as sustained inhibition of sodium current and batrachotoxin binding
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit sodium current and batrachotoxin binding reversibly . At higher doses, these effects become irreversible, indicating a dose-dependent covalent association with its receptor(s) . Additionally, high doses of this compound may induce toxic or adverse effects, such as apoptosis and inhibition of cell proliferation . These dosage effects highlight the importance of careful dose optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role as a photoaffinity label. The compound interacts with enzymes such as poly (ADP-ribose) polymerase (PADPRP), affecting DNA repair processes . Additionally, this compound’s azido group (-N3) allows it to form covalent bonds with biomolecules, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s photoactivatable nature allows it to be localized precisely within specific cellular compartments upon exposure to ultraviolet light . This property is particularly useful in studying the distribution of this compound in different cellular contexts. Detailed studies on the transport mechanisms and binding proteins involved in the distribution of this compound are still needed.
Subcellular Localization
This compound’s subcellular localization is influenced by its ability to form covalent bonds with biomolecules upon exposure to ultraviolet light. This property allows it to be targeted to specific cellular compartments, such as the nucleus, where it can inhibit poly (ADP-ribose) polymerase (PADPRP) and affect DNA repair processes . Additionally, this compound’s interactions with sodium channels and other receptors can influence its localization within the cell
Propiedades
IUPAC Name |
4-azidobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCVIWAHVMYDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623890 | |
| Record name | 4-Azidobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88609-06-7 | |
| Record name | 4-Azidobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 4-Azidobenzamide in scientific research?
A: this compound serves as a valuable tool in photochemical research, particularly for surface modifications and studying biological interactions. Its photoactivatable aryl azido moiety enables covalent bonding to adjacent molecules upon exposure to UV light. [, ] This property makes it suitable for applications such as:
Q2: How does the photochemical reactivity of this compound compare to other similar compounds?
A: While specific comparative studies are required for definitive conclusions, research indicates that functionalized 1,3-benzodioxoles containing this compound as a chemo-functional group exhibit minimal fluorescence until they undergo photo-activated transformation. [] This suggests that the photoreactivity of the incorporated this compound may be efficient enough to induce further reactions and transformations, leading to detectable changes in fluorescence. Further investigation into the quantum yield and reaction kinetics of this compound compared to other photoreactive groups would provide a more comprehensive understanding of its reactivity.
Q3: What are the limitations of using this compound in research applications?
A: One limitation of using this compound stems from the potential for non-specific binding due to its highly reactive nature upon UV exposure. [] This non-specificity might lead to off-target effects and complicate data interpretation. Additionally, the requirement for UV irradiation for its photoactivation may limit its use in certain biological systems sensitive to UV damage. Researchers need to carefully consider these limitations and implement appropriate controls when designing experiments involving this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



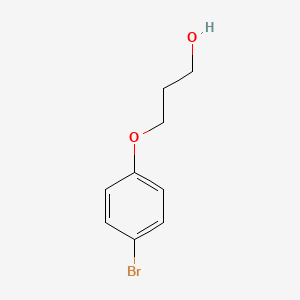
![1-Ethenyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B1358326.png)
